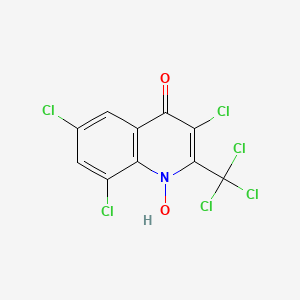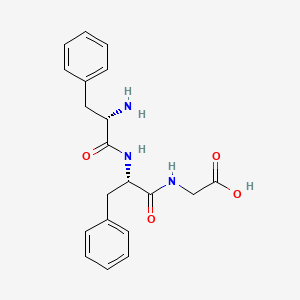
Methanesulfonamide, N-(4-((4-cyano-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonamide, N-(4-((4-cyano-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride is a chemical compound with a molecular formula of C22-H18-N4-O3-S and a molecular weight of 418.50 This compound is known for its unique structure, which includes a methanesulfonamide group, a cyano group, and an acridine moiety
Vorbereitungsmethoden
The synthesis of Methanesulfonamide, N-(4-((4-cyano-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride involves several steps. The synthetic route typically starts with the preparation of the acridine moiety, followed by the introduction of the cyano group and the methanesulfonamide group. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve cost-effective and efficient production .
Analyse Chemischer Reaktionen
Methanesulfonamide, N-(4-((4-cyano-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Methanesulfonamide, N-(4-((4-cyano-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride has been extensively studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation. In medicine, it has shown promise as a therapeutic agent for the treatment of certain diseases. Additionally, it has applications in the industry as a precursor for the synthesis of other valuable compounds .
Wirkmechanismus
The mechanism of action of Methanesulfonamide, N-(4-((4-cyano-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The molecular targets and pathways involved in these processes include topoisomerases and other enzymes involved in DNA metabolism .
Vergleich Mit ähnlichen Verbindungen
Methanesulfonamide, N-(4-((4-cyano-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride can be compared with other similar compounds, such as other acridine derivatives and methanesulfonamide-containing compounds. These similar compounds may share some structural features but differ in their specific functional groups and overall molecular structure. The uniqueness of this compound lies in its combination of the acridine moiety, cyano group, and methanesulfonamide group, which contribute to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
76708-69-5 |
|---|---|
Molekularformel |
C22H19ClN4O3S |
Molekulargewicht |
454.9 g/mol |
IUPAC-Name |
N-[4-[(4-cyanoacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C22H18N4O3S.ClH/c1-29-20-12-15(26-30(2,27)28)10-11-19(20)25-22-16-7-3-4-9-18(16)24-21-14(13-23)6-5-8-17(21)22;/h3-12,26H,1-2H3,(H,24,25);1H |
InChI-Schlüssel |
GJSRFDQQFGHZMR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)C#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



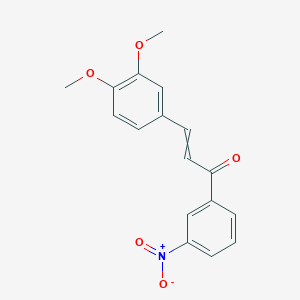
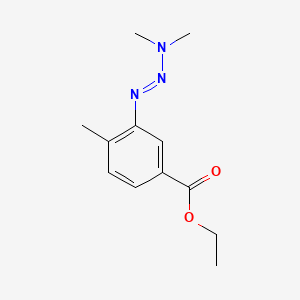
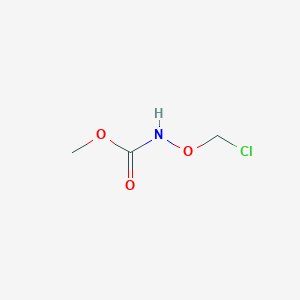

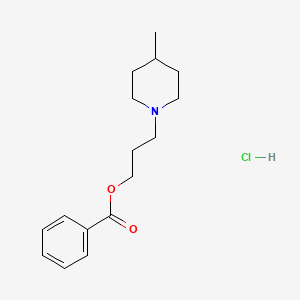
![N,N-Dimethyl-4-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B14452454.png)

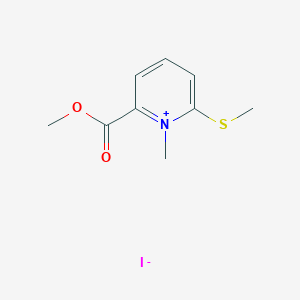
![Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester](/img/structure/B14452476.png)
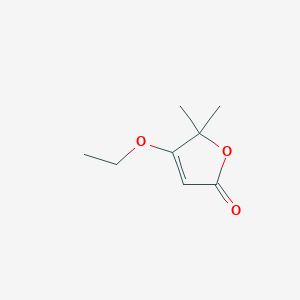
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B14452488.png)
